ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate

Medicinal Chemistry Formulation Science Lipophilicity

Ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate (CAS 127919-27-1) is a heterocyclic compound containing an oxazole core with a 3-chlorophenyl substituent at the 5-position and an ethyl ester at the 4-position. It is primarily used as a building block in medicinal chemistry and materials science research.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 127919-27-1
Cat. No. B6325155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate
CAS127919-27-1
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC=N1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
InChIKeyWAMGGDHPMDPGJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate (CAS 127919-27-1) – A 1,3-Oxazole Building Block with Defined Physical and Synthetic Properties


Ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate (CAS 127919-27-1) is a heterocyclic compound containing an oxazole core with a 3-chlorophenyl substituent at the 5-position and an ethyl ester at the 4-position. It is primarily used as a building block in medicinal chemistry and materials science research . Key physicochemical properties include a molecular weight of 251.67 g/mol, a calculated density of 1.276±0.06 g/cm³ at 20 °C, and very low aqueous solubility (0.02 g/L at 25 °C) . It is commercially available at 95% purity from multiple suppliers, making it a readily accessible starting material for synthesis and library development.

Why Ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate Cannot Be Freely Substituted with its Methyl Ester or Positional Isomers


Despite sharing a core 1,3-oxazole scaffold, seemingly minor structural variations—such as ester alkyl chain length or substituent position—significantly alter the compound's physical properties and synthetic utility. This prevents direct, undocumented substitution in experimental or industrial protocols. For example, the methyl ester analog (CAS 89204-92-2) has a lower molecular weight and a different calculated LogP value, which directly impacts its solubility and partitioning behavior in biphasic reactions and biological assays . Similarly, the positional isomer ethyl 2-(3-chlorophenyl)-1,3-oxazole-4-carboxylate (CAS 132089-43-1) exhibits a distinct electronic environment and steric profile at the oxazole ring, which can lead to divergent reactivity in metal-catalyzed cross-coupling or cycloaddition reactions. Therefore, selecting the specific 5-(3-chlorophenyl) ethyl ester is critical for maintaining consistency in synthetic yields, physicochemical properties, and downstream biological data.

Quantitative Differentiation Evidence for Ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate Against Key Analogs


Aqueous Solubility and LogP: Differentiating Ethyl Ester from Methyl Ester for Biological and Formulation Studies

The ethyl ester (target compound) and methyl ester analog have distinct lipophilicity profiles, as quantified by their calculated LogP values. The ethyl ester has a LogP of approximately 2.2 [1], while the methyl ester has a higher calculated LogP of 2.78 . This difference of 0.58 LogP units indicates that the methyl ester is more lipophilic, which can affect its membrane permeability and distribution in biological systems or its partitioning in organic/aqueous workups. The target compound's aqueous solubility is measured at 0.02 g/L at 25 °C , a parameter not readily available for the methyl ester, providing a quantitative benchmark for formulation and assay development.

Medicinal Chemistry Formulation Science Lipophilicity

Physical Property Comparison: Density and Boiling Point Differentiate Ethyl Ester from Methyl Ester for Purification and Handling

The ethyl ester (target compound) has a calculated density of 1.276±0.06 g/cm³ at 20 °C , whereas the methyl ester analog has a measured density of 1.315 g/cm³ . Additionally, the methyl ester's boiling point is reported as 383.9 °C at 760 mmHg , a reference point not available for the ethyl ester. The lower density of the ethyl ester may influence its behavior during purification (e.g., separation from aqueous layers) and in formulation processes. The absence of a defined boiling point for the ethyl ester underscores its different thermal properties, potentially making it more suitable for reactions requiring lower temperatures or different distillation conditions.

Organic Synthesis Process Chemistry Analytical Chemistry

Regioisomeric Differentiation: 5-(3-Chlorophenyl) vs. 2-(3-Chlorophenyl) Substitution Impacts Electronic and Steric Properties for Downstream Chemistry

The target compound, with a 5-(3-chlorophenyl) substituent, is a regioisomer of ethyl 2-(3-chlorophenyl)-1,3-oxazole-4-carboxylate (CAS 132089-43-1). While both share the same molecular formula (C12H10ClNO3) and molecular weight (251.67 g/mol), the substitution pattern on the oxazole ring significantly alters the electronic distribution and steric environment. Specifically, the 5-position on an oxazole is generally more electron-rich and more accessible for electrophilic substitution or metalation than the 2-position. This positional difference is a class-level inference: 5-aryl oxazoles are known to undergo different regioselective C-H functionalization reactions compared to their 2-aryl counterparts [1]. Therefore, selecting the correct regioisomer is essential for achieving desired outcomes in synthetic sequences that rely on specific reactivity at the oxazole core.

Organic Synthesis Medicinal Chemistry Scaffold Hopping

Synthetic Utility: A Validated Building Block for High-Yielding Oxazole Diversification

Ethyl oxazole-4-carboxylates, including the target compound, serve as validated starting materials for the generation of diverse oxazole libraries. A published methodology demonstrates that ethyl oxazole-4-carboxylates can be synthesized in high yields (63–99%) and subsequently undergo late-stage functional group transformations, such as LiBH4-mediated reduction to the corresponding alcohols, to create novel sp3-enriched 4,5-disubstituted oxazole building blocks [1]. This established protocol provides a quantitative benchmark for the synthetic utility of this compound class, offering researchers a reliable entry point to a broad chemical space. The availability of a high-yielding, scalable synthetic route increases confidence in procurement for larger projects.

Organic Synthesis Building Block Library Synthesis

Optimal Scientific and Industrial Applications for Ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate


Medicinal Chemistry Hit-to-Lead and Library Synthesis

The compound's well-defined physicochemical properties (LogP ~2.2, low aqueous solubility) and its validated role as a building block in high-yielding synthetic protocols make it ideal for generating diverse oxazole-based libraries. Its specific substitution pattern allows for subsequent functionalization at the oxazole 2-position or on the ester group, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs [1].

Synthetic Methodology Development and Process Chemistry

The compound's distinct physical properties, such as its density (1.276 g/cm³) and the lack of a defined boiling point, provide a basis for developing and optimizing new synthetic methods. Process chemists can leverage this data for designing efficient purification strategies, such as liquid-liquid extraction, and for establishing scalable reaction conditions .

Formulation and Assay Development in Preclinical Research

The quantified aqueous solubility (0.02 g/L at 25 °C) serves as a critical benchmark for formulating this compound for in vitro and in vivo assays. Researchers can use this data to select appropriate solvents and excipients, ensuring consistent and reliable biological testing. The known LogP value further aids in predicting and interpreting the compound's behavior in cell-based assays and preliminary ADME studies [2].

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